molecular formula C11H22O2 B14720786 5-Ethyl-4-hydroxynonan-2-one CAS No. 6289-50-5

5-Ethyl-4-hydroxynonan-2-one

Cat. No.: B14720786
CAS No.: 6289-50-5
M. Wt: 186.29 g/mol
InChI Key: KLFOGTXGKVUOOT-UHFFFAOYSA-N
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Description

5-Ethyl-4-hydroxynonan-2-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a hydroxyl group and an ethyl group attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-hydroxynonan-2-one can be achieved through several methods. One common approach involves the aldol condensation of 5-ethyl-2-nonanone with formaldehyde, followed by reduction of the resulting product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction, and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5-ethyl-4-oxononanoic acid. This process requires a catalyst such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-hydroxynonan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: 5-Ethyl-4-oxononan-2-one or 5-ethyl-4-oxononanoic acid.

    Reduction: 5-Ethyl-4-hydroxynonan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-4-hydroxynonan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Ethyl-4-hydroxynonan-2-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl and ketone groups play a crucial role in these interactions, facilitating binding to active sites or undergoing further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-nonanone: Similar structure but lacks the ethyl group.

    5-Methyl-4-hydroxynonan-2-one: Similar structure but has a methyl group instead of an ethyl group.

    4-Hydroxy-2-decanone: Similar structure but with a longer carbon chain.

Uniqueness

5-Ethyl-4-hydroxynonan-2-one is unique due to the presence of both a hydroxyl group and an ethyl group on a nonane backbone. This combination of functional groups and carbon chain length imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6289-50-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

5-ethyl-4-hydroxynonan-2-one

InChI

InChI=1S/C11H22O2/c1-4-6-7-10(5-2)11(13)8-9(3)12/h10-11,13H,4-8H2,1-3H3

InChI Key

KLFOGTXGKVUOOT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(CC(=O)C)O

Origin of Product

United States

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